molecular formula C11H12N2O3S B2432642 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436069-17-8

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2432642
CAS No.: 1436069-17-8
M. Wt: 252.29
InChI Key: FLSVWXVXOLDKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with a methoxy group and a carbonyl group, as well as a morpholine ring with a carbonitrile group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile typically involves the condensation of a thiophene derivative with a morpholine derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbonyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    Morpholine-4-carbonitrile: A morpholine derivative with a nitrile group.

    3-Methoxythiophene: A thiophene derivative with a methoxy group.

Uniqueness

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and morpholine rings, along with the methoxy, carbonyl, and nitrile groups, allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

4-(3-methoxythiophene-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-9-2-5-17-10(9)11(14)13-3-4-16-7-8(13)6-12/h2,5,8H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSVWXVXOLDKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.